molecular formula C17H17NO4 B2391719 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide CAS No. 1396873-00-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide

Cat. No.: B2391719
CAS No.: 1396873-00-9
M. Wt: 299.326
InChI Key: SLRXQAFSCKCDCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .

Scientific Research Applications

Biological Activity and Antimicrobial Effects

Research on benzamide derivatives, including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide, has demonstrated their biological activity against a range of microbial strains. For instance, a study by Imramovský et al. (2011) explored the biological activity of benzamide compounds against mycobacterial, bacterial, and fungal strains, finding activity comparable to standard treatments like isoniazid and fluconazole.

Synthesis and Biochemical Evaluation

The synthesis and evaluation of benzamide derivatives in various biochemical contexts have been a significant focus. Jiao et al. (2009) designed and synthesized a series of benzamide derivatives, including ones with benzo[d][1,3]dioxole groups, demonstrating their inhibitory activity against histone deacetylases and antiproliferative activity against cancer cell lines.

Pharmacological Potential

Benzamide derivatives are noted for their potential pharmacological applications. For example, Iwanami et al. (1981) synthesized and evaluated benzamides as potential neuroleptics, finding that certain derivatives showed promising inhibitory effects on apomorphine-induced behaviors in rats.

Chemical Synthesis and Process Improvement

The chemical synthesis of benzamides, including this compound, has been improved over time. Researchers like Dian (2010) have investigated efficient synthesis methods, optimizing reaction conditions to enhance product yields.

Neuroscientific Research

In the field of neuroscience, benzamide derivatives have been explored for their interaction with dopamine receptors. Bouthenet et al. (1987) used a benzamide derivative to map dopamine D-2 receptors in the rat central nervous system, providing insights into the distribution and density of these receptors.

Exploration in Material Science

In material science, the unique properties of benzamides, including derivatives of this compound, have been utilized. For instance, Costes et al. (2010) explored metalloligands derived from benzamides for designing single-molecule and single-chain magnets.

Future Directions

Future research could focus on further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metal ions via a reliable electrochemical approach .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXQAFSCKCDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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